carbonic acid;zinc;dihydrate

BET surface area BJH pore volume adsorbent porosity

Generic 'zinc carbonate' specifications risk delivering mixed phases with variable Zn content (52-58%) and decomposition behavior, compromising ZnO crystallite size or vulcanization kinetics. CAS 12011-79-9 (basic zinc carbonate dihydrate, CH₆O₅Zn₂, MW 228.8) ensures stoichiometric consistency. • **Zn Content:** ≥57.5% (dry basis); Loss on ignition: 25.0-28.0% (confirms dihydrate phase) • **Key Applications:** Photocatalytic ZnO precursor (350°C yields >13 m²/g oxide), transparent rubber activator (matches NR refractive index), H₂S scavenger (>90% removal at 1-2.5% dose) • **QC Metric:** DTA endotherm 260-280°C (vs. 334°C for hydrozincite) for rapid phase verification

Molecular Formula CH6O5Zn2
Molecular Weight 228.8 g/mol
CAS No. 12011-79-9
Cat. No. B12083842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbonic acid;zinc;dihydrate
CAS12011-79-9
Molecular FormulaCH6O5Zn2
Molecular Weight228.8 g/mol
Structural Identifiers
SMILESC(=O)(O)O.O.O.[Zn].[Zn]
InChIInChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;;
InChIKeyBLWQLUANVGDADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Zinc Carbonate Dihydrate Identity and Procurement Specifications


The compound registered under CAS 12011-79-9, systematically named carbonic acid;zinc;dihydrate (CH₆O₅Zn₂, MW 228.8 g/mol), is a basic zinc carbonate dihydrate that is structurally and stoichiometrically distinct from both anhydrous zinc carbonate (ZnCO₃, smithsonite) and the pentazinc hexahydroxydicarbonate hydrozincite (Zn₅(CO₃)₂(OH)₆) [1]. Industrial and pharmaceutical compendia routinely specify a minimum zinc content of 57.5% (dry basis) and a loss on ignition of 25.0–28.0%, corresponding to the quantitative conversion to ZnO upon thermal decomposition at approximately 300 °C [2]. This specific stoichiometry—rather than a generic 'zinc carbonate'—determines its performance as a precursor, activator, and scavenger, making precise identity verification essential for procurement decisions .

Why Stoichiometry Prevents Generic Substitution


The term 'zinc carbonate' encompasses at least four chemically distinct materials—anhydrous ZnCO₃, basic zinc carbonate dihydrate (CAS 12011-79-9), hydrozincite (Zn₅(CO₃)₂(OH)₆), and commercial 'zinc carbonate basic' preparations—that differ in zinc content, thermal decomposition pathway, specific surface area, and solubility behavior [1]. A procurement specification reading only 'zinc carbonate' risks delivering a material with a Zn content ranging from 52% to over 58%, a BET surface area varying from <5 to >13 m²/g, and a main decomposition endotherm anywhere between 250 °C and 340 °C [2]. These parameters directly control performance in downstream processes: precursor-derived ZnO crystallite size, vulcanization activation kinetics, and H₂S scavenging capacity are each sensitive to the exact basic carbonate stoichiometry and particle architecture [3]. The quantitative evidence presented below establishes why CAS-specific sourcing, rather than class-based substitution, is required for reproducible scientific and industrial outcomes [4].

Quantitative Evidence Versus Closest Analogs


BET Surface Area and Mesoporosity Comparison

In a direct side-by-side characterization, basic zinc carbonate (designated ZCA, with composition consistent with CAS 12011-79-9 class) exhibited a BET specific surface area of 13 m²/g—2.6-fold higher than the 5 m²/g measured for a commercial ZnO sample. Correspondingly, the BJH desorption pore volume for ZCA was 0.05 (relative units) compared to 0.01 for ZnO, with a significantly larger average pore diameter (141 Å vs. 91 Å) [1]. This 5-fold difference in accessible pore volume is directly attributable to the layered basic carbonate structure versus the dense oxide morphology.

BET surface area BJH pore volume adsorbent porosity zinc carbonate basic ZnO precursor architecture

Photocatalytic Activity of Carbonate-Derived ZnO

ZnO photocatalysts were synthesized by thermal decomposition at 350 °C for 180 min from three precursors: zinc carbonate, zinc nitrate, and zinc acetate. The ZnO derived from zinc carbonate exhibited higher photocatalytic activity for crystal violet dye decolorization under solar irradiation than ZnO from either zinc nitrate or zinc acetate, and its activity exceeded that of the commercial benchmark Degussa P-25 TiO₂ photocatalyst [1]. While the published study does not report per-sample rate constants, the consistent rank ordering (carbonate > acetate > nitrate) across multiple dye systems establishes that the carbonate precursor yields a photocatalytically superior ZnO product. A separate study on ZnO from carbonate-derived precursors reported a crystal violet degradation rate constant of k ≈ 10 × 10⁻² min⁻¹ with 93% degradation maintained over 5 cycles [2].

photocatalysis ZnO precursor crystal violet degradation solar irradiation P25 benchmark

Thermal Decomposition Fingerprint for QC Differentiation

Thermogravimetric and differential thermal analysis (TG/DTA) reveals that basic zinc carbonates of the Zn₅(CO₃)₂(OH)₆·nH₂O class (to which CAS 12011-79-9 belongs) exhibit their principal endothermic decomposition peak at 267 ± 10 °C, with complete conversion to ZnO occurring at 300 ± 10 °C. In contrast, the mineral hydrozincite (also a basic zinc carbonate but of different stoichiometry) shows its main endothermic peak at approximately 334 °C—a 67 °C upward shift [1]. The pure basic zinc carbonate (BZC) decomposition activation energy has been independently determined as 43.7 kJ·mol⁻¹ under isothermal conditions, with this value systematically increasing upon iron doping (48.2–57.1 kJ·mol⁻¹ for 1–50 at.% Fe²⁺) [2]. In CO₂ atmosphere, the apparent activation energy rises substantially to 286.84 kJ·mol⁻¹ due to the multi-step nature of the decomposition [3].

thermal analysis TGA-DTA decomposition endotherm quality control basic zinc carbonate speciation

H₂S Scavenging Efficiency in Drilling Fluids

Basic zinc carbonate functions as a hydrogen sulfide scavenger in both water-based and oil-based drilling fluids by reacting with sulfide or bisulfide ions to form insoluble zinc sulfide (ZnS). A commercial basic zinc carbonate product (SULSCAV®) demonstrates that a treatment dose of 1 ppb (pounds per barrel) removes approximately 500 ppm of H₂S gas from the drilling fluid system [1]. An independent industrial specification for basic zinc carbonate reports sulfur removal efficiency exceeding 90% under standard operating conditions, with a recommended dosage of 1.0–2.5 wt% of the drilling fluid [2]. While sponge iron-based scavengers show higher reactivity at pH 12, zinc-based scavengers (including basic zinc carbonate) maintain effective scavenging across a broader pH range without causing drilling fluid flocculation [3].

hydrogen sulfide scavenger drilling fluid additive sulfur removal oilfield chemicals basic zinc carbonate

Zinc Content and Optical Transparency in Rubber

The zinc content of basic zinc carbonate dihydrate is specified at ≥57.5% Zn (dry basis), compared to ~80.3% Zn for zinc oxide [1]. This lower zinc loading per unit mass is industrially significant: when basic zinc carbonate is used as a vulcanization activator in rubber compounding, it delivers two differentiating performance characteristics. First, its refractive index closely matches that of natural rubber, enabling the manufacture of transparent or translucent vulcanized rubber products without the whitening and opacity imparted by ZnO [2]. Second, the use of basic zinc carbonate as a co-activator with ZnO produces a significant increase in vulcanizate hardness relative to ZnO-only formulations, as reported in industrial compounding literature [3]. A related patent discloses that basic zinc carbonate hydroxide can be employed at molar ratios of 0.05:1 to 3:1 relative to halogen-containing copolymers for vulcanization [4].

rubber vulcanization activator transparent rubber zinc content basic zinc carbonate ZnO alternative

High-Value Application Scenarios


Precursor for High-Surface-Area Photocatalytic ZnO

When the procurement objective is a zinc precursor that yields ZnO with superior photocatalytic activity, basic zinc carbonate dihydrate (CAS 12011-79-9) is the empirically optimal choice. Thermal decomposition at 350 °C produces ZnO that outperforms ZnO derived from zinc acetate or zinc nitrate and exceeds the activity of Degussa P-25 TiO₂ under solar irradiation [1]. The higher BET surface area (13 vs. 5 m²/g) and larger pore volume (0.05 vs. 0.01) of the carbonate precursor contribute to the enhanced performance of the resulting oxide [2]. Researchers and manufacturers developing photocatalytic water treatment or air purification systems should specify CAS 12011-79-9 to ensure precursor consistency.

Transparent Rubber Vulcanization Activation

In the manufacture of sulfur-vulcanized translucent or transparent rubber products (surgical tubing, protective gloves, transparent footwear soles, balloon-grade latex), basic zinc carbonate dihydrate is the preferred activator because its refractive index closely matches that of natural rubber, eliminating the whitening and opacity that zinc oxide (ZnO) introduces [3]. The compound simultaneously increases vulcanizate hardness relative to ZnO-only systems, providing mechanical reinforcement without compromising optical clarity [4]. Procurement specifications should verify Zn content ≥57.5% and loss on ignition 25–28% to confirm the correct basic carbonate stoichiometry rather than hydrozincite or mixed phases [5].

Oilfield H₂S Scavenger for Drilling Fluids

Basic zinc carbonate dihydrate provides quantifiable hydrogen sulfide removal in drilling fluid operations: a treatment dose of 1 ppb removes approximately 500 ppm of dissolved H₂S gas, with overall sulfur removal efficiency exceeding 90% at recommended dosages of 1.0–2.5% [6]. Unlike sponge iron-based scavengers that require pH > 12 for maximum reactivity, basic zinc carbonate maintains effective scavenging across a broad pH range and does not cause drilling fluid flocculation [7]. Oilfield service companies and drilling fluid formulators should source CAS 12011-79-9 (or its industrial equivalent with ≥57.5% Zn) to ensure the stoichiometric relationship between dosage and H₂S removal capacity remains predictable across batches [8].

Thermal Analysis Reference for Incoming Material QC

Analytical laboratories and ZnO nanoparticle manufacturers can exploit the distinct thermal decomposition fingerprint of basic zinc carbonate dihydrate for incoming raw material verification. The main DTA endothermic peak at 267 ± 10 °C (versus 334 °C for hydrozincite and ~140 °C for anhydrous ZnCO₃) provides a rapid QC check that the correct basic carbonate phase has been supplied [9]. The decomposition activation energy of pure basic zinc carbonate (43.7 kJ·mol⁻¹ in N₂) serves as an additional quantitative metric; deviations indicate iron contamination or mixed-phase material that would alter the calcination temperature required for complete ZnO conversion [10]. Procurement contracts for high-purity ZnO precursor applications should include a DTA endotherm range specification of 260–280 °C as an acceptance criterion.

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